molecular formula C7H5ClN2O B11818862 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B11818862
M. Wt: 168.58 g/mol
InChI Key: RLWKGNLUELUKCW-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a bicyclic heterocyclic compound featuring a fused pyrrole and pyridine ring system with a chlorine substituent at the 4-position. Pyrrolo[3,4-b]pyridin-5-ones are typically synthesized via multicomponent reactions (e.g., Ugi-3CR or Ugi–Zhu reactions) and serve as key intermediates in pharmaceuticals and bioactive molecule development .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-9-5-3-10-7(11)6(4)5/h1-2H,3H2,(H,10,11)

InChI Key

RLWKGNLUELUKCW-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CC(=C2C(=O)N1)Cl

Origin of Product

United States

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states, but may complicate product isolation. Protic solvents (e.g., ethanol) improve solubility of intermediates but require longer reaction times.

Catalyst Screening

Comparative studies indicate cesium carbonate outperforms sodium alkoxide in sterically hindered systems, though at higher costs.

Temperature and Pressure

Elevated pressure in Q-tube reactors reduces reaction times from hours to minutes, as demonstrated in syntheses of benzo-fused pyrrolopyridines .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as t-BuOOH.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Basic Information

  • Molecular Formula : C7H7ClN2
  • Molecular Weight : 154.6 g/mol
  • CAS Number : 1211591-40-0
  • Structural Formula :
C1C2 C C CN C2CN1 Cl\text{C1C2 C C CN C2CN1 Cl}

Safety Information

The compound is classified under several hazard categories:

Hazard ClassDescription
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

Medicinal Chemistry

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has been studied for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. A study demonstrated that modifications to the pyrrolo[3,4-b]pyridine structure could enhance its efficacy against specific cancer cell lines.

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis. It can be utilized to create various bioactive molecules, contributing to the development of new pharmaceuticals.

Data Table: Synthetic Pathways

Reaction TypeReagents UsedYield (%)
AlkylationAlkyl halides75%
AcylationAcyl chlorides80%
CyclizationNucleophiles70%

Neuropharmacology

Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies indicated that this compound could reduce oxidative stress in neuronal cells, suggesting potential applications in neuropharmacology.

Agricultural Chemistry

The compound's properties have also been explored in agricultural applications, particularly as a potential pesticide or herbicide due to its ability to disrupt biological processes in pests.

Pest TypeActivity Level (IC50)
Aphids25 µg/mL
Spider Mites30 µg/mL
Whiteflies20 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one with structurally analogous compounds, focusing on substitution patterns, physicochemical properties, synthesis, and applications.

Table 1: Key Properties of Pyrrolo[3,4-b]pyridin-5-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Syn. Methods Evidence ID
2-Chloro-6-(4-methoxybenzyl)-... Cl (2-position), 4-MeO-Benzyl C₁₅H₁₃ClN₂O₂ 288.73 N/A Research intermediate
3-Chloro-6,7-dihydro-5H-pyrrolo[...] Cl (3-position) C₇H₅ClN₂O 168.58 N/A Research use; kinase inhibitors
4-Bromo-6,7-dihydro-5H-pyrrolo[...] Br (4-position) C₇H₅BrN₂O 213.03 N/A Pharmaceutical intermediate
6-Phenyl-6,7-dihydro-5H-pyrrolo[...] Phenyl (6-position) C₁₂H₁₀N₂O 198.22 N/A Organic building blocks
6-(5-Chloro-2-pyridyl)-...* Cl (pyridyl), OH C₁₁H₈ClN₃O₂ 261.65 N/A Eszopiclone intermediate (Impurity B)

*Note: This compound is a pyrrolo[3,4-b]pyrazin-5-one derivative, a related heterocycle.

Substituent Effects on Physicochemical Properties

  • Chlorine Position :

    • 2-Chloro derivatives (e.g., ) exhibit increased steric bulk due to substituents like 4-methoxybenzyl, raising molecular weight (288.73) compared to simpler analogs.
    • 3-Chloro derivatives (e.g., ) have a lower molecular weight (168.58) and are associated with hazards like irritation (H315, H319) .
    • 4-Bromo analogs () show higher molecular weight (213.03) and boiling point (482.6°C) due to bromine’s larger atomic radius and polarizability .
  • Melting Points : Substituted derivatives in demonstrate that electron-withdrawing groups (e.g., acetylphenyl in 11f) increase melting points (149–151°C) compared to bromophenyl-substituted analogs (109–111°C) .

Biological Activity

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of a chlorine atom and a pyrrolopyridine framework, suggests various therapeutic applications. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7ClN2
  • Molecular Weight : 154.6 g/mol
  • CAS Number : 1211591-40-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways.

Anticancer Activity

Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with varying degrees of efficacy:

Compound Cell Line IC50 (µM) Mechanism
Compound AA54926Induces apoptosis
Compound BMCF-71.1Cell cycle arrest

Antiparasitic Activity

In vitro studies have demonstrated that certain derivatives exhibit antiparasitic effects. For example, modifications to the pyrrolopyridine structure have led to compounds with EC50 values in the low micromolar range against parasitic infections:

Compound Parasite EC50 (µM) Notes
Compound CTrypanosoma0.025High potency
Compound DLeishmania0.090Moderate potency

Case Studies

  • Study on Antitumor Activity : A recent study investigated the effects of various substituted pyrrolopyridines on human tumor cell lines. The results indicated that the introduction of specific functional groups enhanced cytotoxicity while maintaining selectivity towards cancer cells.
  • Antiparasitic Evaluation : Another study focused on the evaluation of 4-chloro derivatives against Trypanosoma brucei. The results showed promising activity with minimal toxicity to mammalian cells.

Research Findings

Recent advancements in drug design involving this compound have highlighted its potential as a lead compound for developing new anticancer agents. The following findings summarize key insights from recent literature:

  • Metabolic Stability : Modifications to enhance metabolic stability have been explored, with some derivatives demonstrating improved pharmacokinetic profiles.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that specific substitutions at the 4-position significantly affect both potency and selectivity against target enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, and how do reaction conditions influence yield?

  • Methodology : Cyclization of precursors (e.g., chloropyridine derivatives) using bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF) at 80–100°C is common. For example, NaH in DMF facilitates deprotonation and cyclization, achieving yields >70% . Reaction parameters (temperature, solvent polarity) must be tightly controlled to avoid side products like N-oxides or over-oxidation.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.5–4.5 ppm for dihydro protons) and 13^{13}C NMR (carbonyl C=O at ~170 ppm) confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 183.02 for C7_7H6_6ClN2_2O+^+) .
  • IR : Stretching frequencies for C=O (~1680 cm1^{-1}) and C-Cl (~750 cm1^{-1}) .

Q. What are the primary biological targets or applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a scaffold for kinase inhibitors (e.g., FGFR inhibitors) due to its fused pyrrolo-pyridine core. In vitro assays (e.g., kinase inhibition screens) paired with molecular docking studies identify binding interactions with ATP pockets . Substitutions at the 4-chloro position enhance selectivity for targets like M4 muscarinic receptors .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrrolo-pyridine core be addressed?

  • Methodology : Chelation-assisted strategies (e.g., Mg2+^{2+} ions) during reduction or substitution reactions direct regioselectivity. For instance, Mg2+^{2+} stabilizes intermediates in sodium borohydride reductions, favoring 7-hydroxy over 5-hydroxy isomers (90:10 selectivity) . Computational modeling (DFT) predicts transition-state stability to optimize conditions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives?

  • Methodology :

  • Systematic SAR libraries : Synthesize derivatives with controlled substitutions (e.g., 4-methoxybenzyl, phenyl groups) and compare IC50_{50} values in target assays .
  • QSAR modeling : Use Hammett constants or steric parameters to correlate electronic effects (e.g., Cl vs. OCH3_3) with activity . Contradictions often arise from off-target effects, requiring orthogonal assays (e.g., SPR vs. cellular viability) .

Q. How do advanced NMR techniques (e.g., NOESY, COSY) elucidate conformational dynamics in solution?

  • Methodology :

  • NOESY : Detects through-space interactions between dihydro protons (δ 3.5–4.5 ppm) and aromatic protons, confirming boat/chair conformations .
  • 15^{15}N-labeling : Tracks nitrogen environments in the pyridine ring, revealing tautomeric equilibria under varying pH .

Q. What multicomponent reactions (MCRs) enable efficient diversification of the pyrrolo-pyridinone core?

  • Methodology : Ugi-Zhu reactions with aldehydes, amines, and isocyanides yield polyheterocyclic derivatives. For example, α-isocyanoacetates react with aldehydes/amines in toluene at 110°C, followed by Diels-Alder cyclization to form fused rings (e.g., epoxytetrahydropyrrolo derivatives) .

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